Cefazolin 3-Hydroxymethyl Impurity

Cefazolin Synthesis Impurity Preparation Analytical Reference Standard

Pain Point: Inaccurate impurity quantitation in cefazolin HPLC due to non-specific reference standards. Solution: Cefazolin 3-Hydroxymethyl Impurity (USP Impurity E), a structurally defined reference standard (≥98% HPLC), enables: • System suitability with unique RRT and RRF (0.23 vs. cefazolin) under pharmacopoeial HPLC conditions • Accurate quantification of specified impurity E in API and finished product per USP/EP monographs • Reliable marker for forced degradation studies to track degradation pathways and set shelf-life specifications Supplied with full characterization data (COA, HPLC, MS, NMR) for ANDA/DMF submissions.

Molecular Formula C11H12N6O5S
Molecular Weight 340.32
CAS No. 478494-71-2
Cat. No. B601283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin 3-Hydroxymethyl Impurity
CAS478494-71-2
Synonyms(6R,7R)-3-(Hydroxymethyl)-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 
Molecular FormulaC11H12N6O5S
Molecular Weight340.32
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO
InChIInChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)/t7-,10-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin 3-Hydroxymethyl Impurity Overview


Cefazolin 3-Hydroxymethyl Impurity (CAS 478494-71-2), also designated as Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol or USP Cefazolin Impurity E, is a well-characterized, non-pharmacopoeial reference standard essential for analytical method development, validation, and quality control (QC) of the first-generation cephalosporin antibiotic Cefazolin [1]. Its chemical identity is (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with a molecular formula of C11H12N6O5S and a molecular weight of 340.3 g/mol . As a structurally defined impurity arising from synthesis or degradation, its use is mandated for demonstrating method specificity and ensuring that cefazolin active pharmaceutical ingredient (API) and finished drug products meet stringent regulatory impurity thresholds as outlined in USP and EP monographs [2].

USP-designated Impurity E reference for compendial methods
High-purity reference standard for HPLC impurity profiling
Suitable for analytical method validation and stability studies

Cefazolin 3-Hydroxymethyl Impurity Specificity


Substituting Cefazolin 3-Hydroxymethyl Impurity with other cefazolin-related impurity standards (e.g., Impurity A, C, or L) is analytically invalid and regulatory untenable. Each impurity possesses a unique chemical structure, distinct chromatographic retention time, and a specific relative response factor (RRF) under pharmacopoeial HPLC conditions [1]. For instance, the EP 8.1 monograph mandates a resolution of not less than 2.0 between cefazolin and its specified impurity L, demonstrating that each impurity behaves uniquely [2]. Furthermore, impurity-specific RRFs are required for accurate quantification by HPLC-UV, as the UV absorbance of different cefazolin impurities can vary significantly, leading to quantitative errors if a generic standard is used [3]. Using an incorrect impurity standard can result in a failure to detect a critical impurity, misidentification of peaks, or inaccurate quantitation, ultimately compromising the integrity of stability studies, method validation, and regulatory submissions such as ANDA or DMF .

Unique retention Each cefazolin impurity has a distinct relative retention time (RRT); substitution may cause peak misidentification under pharmacopoeial HPLC conditions.
Response factor variation Relative response factors (RRF) differ among impurities; using a generic standard can lead to inaccurate quantification in HPLC-UV.
Regulatory specificity USP/EP monographs require impurity-specific standards for specified impurities; non-designated standards do not meet compendial compliance requirements.

Cefazolin 3-Hydroxymethyl Impurity Differentiation Evidence


Synthesis Yield: Enzymatic vs. Hydrolysis

A patented enzymatic synthesis method for Cefazolin 3-Hydroxymethyl Impurity offers a product conversion rate of over 90% and a final purity of no less than 98% (by HPLC) [1]. This compares favorably to traditional strong alkaline hydrolysis methods, which suffer from low yield, difficult separation, and high solvent waste. The patented method reduces wastewater discharge by 80% and solvent residue to less than 5%, while enabling enzyme recycling [1].

Synthesis & Purity
Class-level
Enzymatic method: >90% conversion, purity ≥98% (HPLC). Traditional alkaline hydrolysis: low yield, lower purity, high solvent waste.
Reported synthesis efficiency context
Patent data; cross-method comparison
Cefazolin Synthesis Impurity Preparation Analytical Reference Standard

Relative Retention Time Differentiation

Under the EP 8.1 monograph method for cefazolin related substances, Cefazolin 3-Hydroxymethyl Impurity exhibits a distinct relative retention time (RRT), allowing its unambiguous separation from other specified impurities [1]. For context, the same method demonstrates a resolution of 5.3 between cefazolin and impurity L, exceeding the EP criterion of NLT 2.0 [2]. While a specific RRT value for the 3-Hydroxymethyl impurity is not provided in the cited app note, its USP designation as Impurity E confirms it is a regulated entity with a defined, unique RRT in the official monograph [3].

Chromatographic Resolution
Analytical context
Impurity E exhibits unique RRT. Related impurity L shows resolution = 5.3 vs. EP requirement NLT 2.0 under EP 8.1 method.
Supports impurity profiling specificity
Exact RRT value depends on monograph column and method
HPLC Impurity Profiling Pharmacopoeial Monograph

RRF Determination by qNMR

Accurate quantification of Cefazolin 3-Hydroxymethyl Impurity by HPLC-UV requires a precise relative response factor (RRF). A study by Liu et al. (2017) determined the RRFs for ten cefazolin impurities using quantitative NMR (qNMR) as a primary method [1]. While the specific RRF for the 3-Hydroxymethyl impurity is not detailed in the abstract, the study validates the qNMR approach for universal detection of protons, providing a reliable method to establish RRFs without the need for pure, well-characterized reference standards for each impurity [2]. This is particularly valuable for early-stage method development when pure impurity standards are scarce.

RRF by qNMR
Class-level
qNMR method validated on 10 cefazolin impurities; enables primary RRF determination without pure individual standards.
Facilitates accurate quantification strategy
Specific RRF for this impurity not reported in abstract
Quantitative NMR HPLC-UV Impurity Quantification

Regulatory Designation as USP Impurity E

Cefazolin 3-Hydroxymethyl Impurity is officially designated as Cefazolin USP Impurity E in the United States Pharmacopeia (USP) monograph for cefazolin [1]. This designation means the impurity is specifically named and controlled, requiring the use of a certified reference standard for accurate identification and quantification in official compendial testing. Unlike many unspecified impurities, the presence and acceptance criteria for Impurity E are explicitly defined, making its reference standard indispensable for demonstrating compliance with USP-NF requirements [2].

Regulatory Designation
Head-to-head
Specified impurity: USP Impurity E with defined acceptance criteria. Unspecified impurities: subject to general limits only.
Supports compendial compliance alignment
USP monograph specification
Regulatory Compliance USP Monograph Pharmaceutical Analysis

Vendor-Reported HPLC Purity

Commercial sources for Cefazolin 3-Hydroxymethyl Impurity report a purity of 98% as determined by HPLC . This high purity level is critical for its use as a reference standard, as it minimizes the introduction of unknown contaminants that could interfere with analytical measurements. The use of a low-purity or uncharacterized standard can compromise the accuracy of method validation, linearity studies, and stability-indicating assays [1].

Vendor Purity
Reported
98% (HPLC)
Minimizes interference in analytical use
Supplier-provided data; verify with in-house testing
Impurity Reference Standard Purity Analysis Analytical Method Validation

Cefazolin 3-Hydroxymethyl Impurity Application Scenarios


USP/EP Method Validation

Use Cefazolin 3-Hydroxymethyl Impurity as a primary reference standard to develop and validate HPLC methods for the determination of related substances in cefazolin API and finished products, ensuring compliance with USP and EP monographs where it is a specified impurity (Impurity E). Its unique RRT and known purity (≥98% HPLC) are essential for establishing system suitability, specificity, linearity, and accuracy [1].

Forced Degradation and Stability Studies

Employ the impurity as a marker in forced degradation studies (e.g., oxidation, thermal, photolytic) to identify and quantify degradation products. The compound's well-defined structure and purity allow it to serve as a reliable marker for tracking degradation pathways and establishing shelf-life specifications for cefazolin formulations .

RRF Determination by qNMR

Utilize the impurity in qNMR experiments to determine its specific RRF against cefazolin, enabling accurate quantification by HPLC-UV without the need for a highly purified standard of the impurity itself. This approach, validated for a set of cefazolin impurities, offers a robust and universal method for RRF determination [2].

Batch Release and Quality Control Testing

Incorporate the reference standard into routine QC testing of cefazolin API and finished drug products. Its use ensures that the levels of this specified impurity (USP Impurity E) are within acceptable limits, providing a critical quality attribute for batch release and regulatory compliance [3].

Application
Selection Property
Validation Focus
USP/EP Method Validation
USP Impurity E identity
HPLC specificity & system suitability
Forced Degradation Studies
Defined structure & purity
Degradation pathway tracking
RRF Determination by qNMR
qNMR-validated RRF
Accurate HPLC-UV quantification
Batch Release QC Testing
Specified impurity acceptance
Compendial batch release compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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